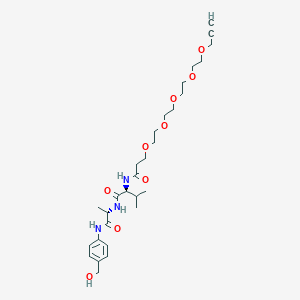

Alkyne-PEG(4)-Val-Ala-PAB

Description

Evolution of Cleavable Linkers in Bioconjugation and Prodrug Design

The concept of cleavable linkers has evolved significantly, moving from simple, chemically labile bonds to highly sophisticated, environmentally responsive systems. mdpi.com Early generations of linkers often relied on broad triggers like changes in pH or the presence of ubiquitous enzymes, which sometimes led to premature release of the cargo. nih.gov For instance, acid-cleavable linkers, such as hydrazones, were designed to break down in the acidic environments of endosomes and lysosomes. nih.govaxispharm.com However, their stability in circulation could be suboptimal. nih.gov

Later developments introduced linkers sensitive to the reducing environment within cells, most notably those containing disulfide bonds. nih.gov A major leap forward came with the advent of enzyme-cleavable linkers. axispharm.com These are designed to be substrates for specific enzymes that are overexpressed in target tissues, such as tumors. axispharm.commdpi.com This enzyme-mediated cleavage offers a higher degree of specificity and has become a dominant strategy in the design of antibody-drug conjugates (ADCs) and other targeted therapies. nih.govaxispharm.comacs.org The progression has been from first-generation tetrapeptide linkers to more refined dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), which exhibit improved stability and cleavage kinetics. acs.orgiris-biotech.de This evolution reflects a continuous drive towards achieving a perfect balance between stability in circulation and efficient, targeted release. nih.govamericanpharmaceuticalreview.com

The Modular Architecture of Alkyne-PEG(4)-Val-Ala-PAB as a Contemporary Tool

This compound is a prime example of a modern, modularly designed cleavable linker. nih.govnih.govacs.org Its structure is a testament to the rational design principles that now govern the field. Each component of this linker has a distinct and crucial function:

Alkyne Group: The terminal alkyne group is a versatile chemical handle for bioconjugation. pnas.org It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high efficiency, specificity, and biocompatibility. nih.govaxispharm.comnih.gov This allows for the straightforward and stable attachment of the linker to a targeting molecule that has been functionalized with an azide (B81097) group. jenabioscience.com

Val-Ala-PAB Moiety: This is the core of the linker's cleavable mechanism. The dipeptide sequence, valine-alanine (Val-Ala), is specifically designed to be recognized and cleaved by certain lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. iris-biotech.demedchemexpress.combroadpharm.comiris-biotech.de The para-aminobenzyl (PAB) group acts as a self-immolative spacer. cam.ac.ukrsc.org Upon cleavage of the Val-Ala peptide bond, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached cargo molecule in its unmodified, active form. iris-biotech.decam.ac.uk

This modular design allows for the independent optimization of each component, providing a highly tunable platform for the development of targeted molecular delivery systems. nih.gov

Significance of Enzyme-Sensitive Linkers in Targeted Molecular Delivery Research

Enzyme-sensitive linkers are of paramount importance in the field of targeted molecular delivery because they enable the release of a payload in response to a specific biological trigger. axispharm.commdpi.com This targeted activation is crucial for maximizing the therapeutic index of a drug by ensuring that it is delivered to the diseased tissue while sparing healthy cells.

The overexpression of certain enzymes in pathological conditions, such as cancer, provides a unique opportunity for selective drug release. unimi.it For example, proteases like cathepsins are highly active in the tumor microenvironment and within cancer cell lysosomes. mdpi.comiris-biotech.de By incorporating a peptide sequence that is a substrate for these enzymes into the linker, researchers can design conjugates that remain stable in the bloodstream but release their payload upon reaching the target site. axispharm.comiris-biotech.de

The Val-Ala dipeptide in this compound is a well-established substrate for Cathepsin B, demonstrating excellent stability in human plasma while being efficiently cleaved within the lysosome. iris-biotech.debroadpharm.combroadpharm.com This specificity helps to avoid premature drug release and associated off-target toxicity. acs.org The success of enzyme-cleavable linkers, particularly dipeptide-based systems, in numerous preclinical and clinical studies underscores their significance. axispharm.comacs.orgcam.ac.uk They represent a powerful strategy for developing the next generation of targeted therapeutics and diagnostic agents. mdpi.comescholarship.org

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N3O9/c1-5-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-26(34)32-27(22(2)3)29(36)30-23(4)28(35)31-25-8-6-24(21-33)7-9-25/h1,6-9,22-23,27,33H,10-21H2,2-4H3,(H,30,36)(H,31,35)(H,32,34)/t23-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQVWFCLKRIYGH-HOFKKMOUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design Principles of Alkyne Peg 4 Val Ala Pab

Alkyne Moiety: Strategic Integration for Bioorthogonal Conjugation

The incorporation of an alkyne group is a deliberate design choice that leverages the power of bioorthogonal chemistry for the precise and efficient attachment of the linker to other molecules.

Terminal Alkyne Functionality for Click Chemistry Reactions

The Alkyne-PEG(4)-Val-Ala-PAB linker features a terminal alkyne, a key functional group for participating in "click chemistry" reactions. bioclone.netnih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction renowned for its high efficiency, selectivity, and mild reaction conditions suitable for biological systems. bioclone.netnih.govjenabioscience.combio-connect.nl In this reaction, the terminal alkyne of the linker reacts with an azide-functionalized molecule to form a stable triazole ring, covalently linking the two entities. jenabioscience.com The azide (B81097) and alkyne groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biochemical processes. bioclone.netnih.gov

The advantages of using a terminal alkyne for click chemistry in bioconjugation are summarized in the table below:

| Feature | Description |

| High Efficiency | The reaction proceeds with fast kinetics and often results in high yields. bioclone.net |

| Bioorthogonality | The alkyne and azide groups are abiotic, preventing side reactions with biological molecules. bioclone.netnih.gov |

| Specificity | The reaction is highly specific between the alkyne and azide partners. bioclone.net |

| Mild Conditions | The reaction can be carried out in aqueous environments and at physiological pH and temperature. bioclone.net |

| Stable Linkage | The resulting triazole ring is chemically stable. jenabioscience.com |

Design Considerations for Alkyne Reactivity in Bioconjugation Frameworks

While the terminal alkyne is a powerful tool, its reactivity within a bioconjugation framework is subject to several design considerations. The efficiency of the CuAAC reaction is dependent on the presence of a copper(I) catalyst. jenabioscience.combio-connect.nl However, the potential toxicity of copper ions can be a concern for in vivo applications. jenabioscience.com This has led to the development of copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that can react with azides without a metal catalyst. jenabioscience.com

The accessibility of the alkyne group can also influence reaction efficiency. Steric hindrance from neighboring groups or the macromolecule to which the linker is attached can impede the approach of the azide-containing partner and the catalyst. nih.gov The design of the linker, therefore, needs to ensure that the terminal alkyne is sufficiently exposed to participate effectively in the conjugation reaction.

Polyethylene (B3416737) Glycol (PEG) Spacer: Role in Linker Performance and Accessibility

Hydrophilicity Enhancement and Molecular Flexibilization by PEG(4)

The this compound linker incorporates a PEG moiety consisting of four repeating ethylene (B1197577) glycol units. PEG is a hydrophilic and biocompatible polymer known for its ability to increase the water solubility of conjugated molecules. molecularcloud.orgchempep.comthermofisher.com This is particularly important in the context of ADCs, where hydrophobic payloads can lead to aggregation and poor pharmacokinetics. molecularcloud.org The PEG(4) spacer imparts a hydrophilic character to the linker, which can help to mitigate the hydrophobicity of the attached drug molecule. molecularcloud.orgsigmaaldrich.com

Furthermore, the ethylene glycol units of the PEG chain possess rotational freedom, providing the linker with significant flexibility. thermofisher.commdpi.comresearchgate.net This flexibility can be advantageous in several ways, including improving the accessibility of the terminal alkyne for conjugation and facilitating the interaction of the dipeptide sequence with its target enzyme. mdpi.com

| Property | Contribution of PEG(4) Spacer |

| Hydrophilicity | Increases the water solubility of the conjugate, reducing aggregation. molecularcloud.orgthermofisher.com |

| Biocompatibility | PEG is generally considered non-toxic and non-immunogenic. chempep.com |

| Flexibility | The flexible chain can reduce steric hindrance and improve accessibility of functional groups. thermofisher.commdpi.com |

| Pharmacokinetics | Can prolong the circulation half-life of the conjugate. molecularcloud.org |

Influence of PEGylation on Linker Steric Hindrance and Enzymatic Accessibility

The attachment of PEG chains, a process known as PEGylation, can introduce a "shielding" effect due to the formation of a hydration layer around the molecule. nih.govresearchgate.net This can create steric hindrance, which may either be beneficial or detrimental depending on the context. nih.govcreativepegworks.com On one hand, the PEG layer can protect the conjugate from degradation by proteases and reduce non-specific interactions with other proteins. researchgate.net

On the other hand, a dense PEG layer can also hinder the interaction of the linker with its intended biological targets. nih.govnih.gov For instance, the accessibility of the Val-Ala dipeptide to its cleaving enzyme, cathepsin B, could be impeded if the PEG chain is too long or dense. creativepegworks.com The choice of a relatively short PEG(4) spacer in this compound represents a balance between conferring beneficial properties like increased solubility and flexibility, while minimizing potential negative impacts on enzymatic accessibility. sigmaaldrich.com

Valine-Alanine (Val-Ala) Dipeptide: Substrate Specificity for Proteolytic Cleavage

The Val-Ala dipeptide is a crucial component of the linker, designed to be selectively cleaved by a specific enzyme, thereby enabling the controlled release of a conjugated payload. This dipeptide is recognized as a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. nih.gov

The mechanism of action involves the ADC being internalized into the target cancer cell and trafficked to the lysosome. Inside the acidic environment of the lysosome, active cathepsin B recognizes and cleaves the peptide bond between the valine and alanine (B10760859) residues. This cleavage event initiates the release of the attached drug. The Val-Ala linker has been shown to be stable in plasma, ensuring that the payload remains attached to the antibody during circulation and is only released at the target site. iris-biotech.de

While the valine-citrulline (Val-Cit) linker is more commonly used in ADCs, the Val-Ala linker offers certain advantages. genemedi.net For instance, Val-Ala has been reported to have lower hydrophobicity compared to Val-Cit, which can be beneficial when working with highly lipophilic payloads, as it may reduce the tendency for aggregation. genemedi.net In a comparative study, the Val-Ala linker was cleaved by cathepsin B at a slower rate than the Val-Cit linker. iris-biotech.de

The chemical compound this compound is a sophisticated linker molecule integral to the design of advanced therapeutic agents, particularly antibody-drug conjugates (ADCs). Its structure is the culmination of rational design, incorporating specific chemical moieties that each serve a distinct and critical function. The molecule consists of four primary components: an alkyne group for conjugation, a polyethylene glycol (PEG) spacer, a dipeptide sequence (Val-Ala) sensitive to enzymatic cleavage, and a self-immolative p-aminobenzyloxycarbonyl (PAB) unit. This intricate design ensures stability in circulation and precise, triggered release of a therapeutic payload at the target site.

Rationale for Val-Ala Sequence in Enzyme-Sensitive Linkers

The valine-alanine (Val-Ala) dipeptide is a crucial component of many enzyme-cleavable linkers used in drug delivery systems like ADCs. axispharm.com Its selection is based on its susceptibility to cleavage by specific enzymes, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells. nih.govresearchgate.net This enzyme-mediated cleavage is a key mechanism for the targeted release of cytotoxic drugs within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. axispharm.com

The Val-Ala linker has demonstrated several advantages over other dipeptide sequences, such as the widely used valine-citrulline (Val-Cit) linker. nih.gov Notably, Val-Ala exhibits greater hydrophilicity, which can help to mitigate aggregation issues that can arise with highly hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs). creative-biolabs.com Research has shown that while Val-Cit can sometimes lead to precipitation and aggregation at high DARs, Val-Ala linkers can achieve DARs as high as 7.4 with limited aggregation. creative-biolabs.com

Studies comparing Val-Ala and Val-Cit linkers have shown that both are effective substrates for cathepsin B. nih.goviris-biotech.de While some research indicates that the Val-Ala linker is cleaved at about half the rate of the Val-Cit linker in isolated cathepsin B assays, it still provides efficient drug release. iris-biotech.de Furthermore, in comparative studies using ADCs with the cytotoxic agent monomethyl auristatin E (MMAE), Val-Ala and Val-Cit linkers showed similar buffer stability, cathepsin B release efficiency, and in vitro cytotoxicity. creative-biolabs.com

The stability of the Val-Ala linker in plasma is a critical attribute, preventing premature drug release in systemic circulation. axispharm.com This stability is attributed to the low activity of lysosomal proteases like cathepsin B in the bloodstream. iris-biotech.de

Table 1: Comparison of Val-Ala and Val-Cit Dipeptide Linkers

| Feature | Valine-Alanine (Val-Ala) | Valine-Citrulline (Val-Cit) |

|---|---|---|

| Primary Cleavage Enzyme | Cathepsin B | Cathepsin B |

| Hydrophilicity | Higher | Lower |

| Aggregation with High DARs | Lower tendency | Higher tendency |

| Cleavage Rate (Cathepsin B) | Moderate | High |

| Plasma Stability | High | High |

Stereochemical Considerations in Dipeptide Design for Enhanced Enzymatic Recognition

The stereochemistry of the amino acids within a dipeptide linker plays a pivotal role in its recognition and cleavage by enzymes. Enzymes are chiral molecules and, as such, exhibit a high degree of stereospecificity in their interactions with substrates. youtube.com This principle is fundamental to the design of effective enzyme-cleavable linkers for applications like ADCs.

Research has consistently shown that ADCs containing dipeptide linkers composed of L-amino acids in the (L,L) configuration exhibit significantly higher antitumor activity both in vitro and in vivo compared to those with other stereochemical arrangements (e.g., D,D; L,D; D,L). nih.govacrobiosystems.com This enhanced efficacy is directly attributed to the preferential recognition and cleavage of the (L,L)-dipeptide by enzymes such as cathepsin B. nih.govacrobiosystems.com The active site of these enzymes is structurally optimized to bind and hydrolyze peptide bonds between L-amino acids.

The use of D-amino acids in the peptide sequence generally results in reduced or negligible enzymatic cleavage. This is because the spatial arrangement of the side chains and functional groups in D-amino acids does not fit correctly into the enzyme's active site, hindering the formation of the necessary enzyme-substrate complex for catalysis to occur.

Therefore, for a dipeptide linker like Val-Ala to function optimally as an enzyme-sensitive trigger, it is essential that both the valine and alanine residues are in the L-configuration. This ensures efficient enzymatic processing at the target site and subsequent release of the therapeutic payload.

p-Aminobenzyloxycarbonyl (PAB) Moiety: Self-Immolative Release Mechanism

The p-aminobenzyloxycarbonyl (PAB) group is a critical component of the linker, functioning as a "self-immolative" spacer. google.comunimi.it This means that following the initial enzymatic cleavage of the dipeptide, the PAB moiety undergoes a spontaneous and irreversible electronic cascade that leads to the release of the attached drug molecule in its unmodified, active form. google.comresearchgate.net

The 1,6-Elimination Cascade for Traceless Payload Liberation

The self-immolative property of the PAB linker is driven by a 1,6-elimination reaction. researchgate.netresearchgate.net This process is initiated once the enzyme, such as cathepsin B, cleaves the amide bond linking the C-terminus of the alanine residue to the nitrogen atom of the p-aminobenzyl group. google.com

The key steps of the 1,6-elimination cascade are as follows:

Enzymatic Cleavage: The process begins with the enzymatic hydrolysis of the peptide bond.

Formation of p-Aminobenzyl Alcohol Derivative: This cleavage unmasks the aniline (B41778) nitrogen of the PAB group.

Electronic Cascade: The newly freed amino group, being electron-donating, initiates an electronic rearrangement within the aromatic ring.

Fragmentation: This electronic cascade leads to the spontaneous fragmentation of the PAB spacer.

Payload Release: The fragmentation results in the liberation of the payload molecule, typically through the expulsion of carbon dioxide, leaving no part of the linker attached to the drug. google.comsigutlabs.com This "traceless" release is highly desirable as it ensures that the released drug is identical to its native, fully active form. sigutlabs.comnih.gov

This mechanism allows for a rapid and efficient release of the payload following the initial enzymatic trigger, ensuring that the therapeutic agent is delivered precisely at the site of action. iris-biotech.deunimi.it

The stability of the PAB group is largely dependent on the stability of the amide bond connecting it to the dipeptide. This bond is specifically designed to be a substrate for lysosomal proteases like cathepsin B, which are highly active in the acidic environment of lysosomes but have very low activity in the blood. iris-biotech.de

Synthetic Methodologies for Alkyne Peg 4 Val Ala Pab and Its Conjugates

General Strategies for the Construction of Peptide-Based Linkers

Peptide-based linkers are central to drug delivery systems, offering a balance of stability in circulation and controlled release at the target site. creative-biolabs.com Their construction relies on well-established principles of peptide chemistry, adapted for the incorporation of non-peptidic elements like PEG spacers and bioorthogonal handles.

The Val-Ala dipeptide is a common motif in ADC linkers, designed to be selectively cleaved by lysosomal proteases such as cathepsin B, which are often upregulated in tumor cells. Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for preparing this dipeptide segment. bachem.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com

The synthesis is typically performed in the C-to-N direction. nih.gov It begins with the anchoring of the C-terminal amino acid, Alanine (B10760859) (Ala), to the solid support. The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) for temporary protection of the α-amino group. bachem.comnih.gov Each cycle of amino acid addition consists of two main steps: the deprotection of the α-amino group, typically using a piperidine (B6355638) solution, followed by the coupling of the next Nα-Fmoc-protected amino acid (Valine) using a coupling agent to facilitate amide bond formation. peptide.compeptide.com This cyclical process allows for the use of excess reagents to drive the reaction to completion, with purification simplified to washing and filtering the resin to remove soluble by-products. bachem.com

Table 1: Representative Steps in a Standard Fmoc-SPPS Cycle for Val-Ala Synthesis

| Step | Procedure | Reagents | Purpose |

| 1. Resin Swelling | The solid support resin is swollen in a suitable solvent. | Dichloromethane (DCM) or Dimethylformamide (DMF) | To allow reagent access to reactive sites on the resin. |

| 2. First Amino Acid Loading | The first protected amino acid (Fmoc-Ala-OH) is coupled to the resin. | Fmoc-Ala-OH, DIC, HOBt or similar coupling agents. | To anchor the C-terminal residue of the dipeptide to the solid support. |

| 3. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound Ala. | 20-40% piperidine in DMF | To expose the free amine for the next coupling reaction. |

| 4. Washing | The resin is thoroughly washed to remove excess reagents and by-products. | DMF, DCM, Isopropanol | To purify the resin-bound peptide before the next step. |

| 5. Coupling | The next protected amino acid (Fmoc-Val-OH) is activated and coupled to the free amine. | Fmoc-Val-OH, HATU, HBTU, or other coupling reagents; DIPEA. | To form the peptide bond between Valine and Alanine. |

| 6. Final Washing | The resin is washed again to remove excess reagents from the coupling step. | DMF, DCM | To prepare the dipeptide for cleavage or further modification. |

| 7. Cleavage | The completed dipeptide (Val-Ala) is cleaved from the resin support. | Trifluoroacetic acid (TFA) with scavengers. | To release the final dipeptide product into solution. |

For a complex, multi-component linker like Alkyne-PEG(4)-Val-Ala-PAB, a linear, step-by-step synthesis on a solid support can be challenging due to accumulating side reactions and difficult purifications. A more robust strategy is a convergent or segmental assembly approach. medchemexpress.com This methodology involves the independent synthesis of the key structural fragments—the Alkyne-PEG(4) unit, the Val-Ala dipeptide, and the PAB moiety—which are then coupled together in solution.

A typical segmental approach would proceed as follows:

Fragment Synthesis: The Val-Ala dipeptide is synthesized via SPPS and cleaved from the resin. Separately, the Alkyne-PEG(4) component is synthesized or obtained, often as a carboxylic acid derivative. The p-aminobenzyl alcohol (PAB) unit is also prepared separately.

Fragment Coupling: The Val-Ala dipeptide is first coupled to the PAB spacer in solution. This is typically achieved by reacting the carboxylic acid of the dipeptide with the amino group of p-aminobenzyl alcohol.

Final Assembly: The Alkyne-PEG(4)-acid is then activated and coupled to the N-terminus of the Val-Ala-PAB construct. This final coupling step yields the complete linker.

This approach allows for the purification of each intermediate segment, ensuring the high purity of the final product, which is critical for its application in pharmaceuticals.

Incorporation of the Alkyne-PEG(4) Segment

The Alkyne-PEG(4) segment serves two critical functions: the PEG spacer enhances the hydrophilicity and bioavailability of the conjugate, while the terminal alkyne provides a reactive handle for bioorthogonal "click chemistry" reactions. axispharm.comqyaobio.comjpt.com

PEGylation, the covalent attachment of PEG chains, is a well-established technique to improve the pharmacological properties of peptides and proteins. bachem.comnih.goveuropeanpharmaceuticalreview.com The integration of the PEG(4) chain into the linker is typically achieved by forming a stable amide bond between the PEG unit and the N-terminus of the Val-Ala dipeptide.

This is accomplished by using a PEG derivative with a terminal reactive group, most commonly a carboxylic acid. peptide.com The Alkyne-PEG(4)-acid is activated in situ using standard peptide coupling reagents (e.g., HATU, HBTU, EDC) to form a highly reactive species, such as an active ester. This activated PEG reagent is then reacted with the free amino group of the Val-Ala-PAB intermediate to form the final, stable amide linkage. The choice of coupling chemistry is crucial for achieving high yields and purity. nih.gov

Table 2: Common Coupling Chemistries for PEG Integration

| Activated PEG Derivative | Reactive Partner on Peptide | Resulting Linkage | Notes |

| PEG-NHS Ester | N-terminal Amine, Lysine side chain | Amide | A very common and efficient method for PEGylation. creativepegworks.com |

| PEG-Aldehyde | N-terminal Amine | Secondary Amine (after reductive amination) | Forms a more stable linkage than a Schiff base. creativepegworks.com |

| PEG-Maleimide | Cysteine Thiol | Thioether | Highly specific for sulfhydryl groups. bachem.com |

| PEG-Carboxylic Acid | N-terminal Amine | Amide | Requires activation with coupling reagents like HATU or EDC. |

The terminal alkyne is essential for conjugating the linker to an azide-modified antibody or other molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition. medchemexpress.commedchemexpress.com The most straightforward method for introducing this functionality is to utilize a commercially available, pre-functionalized PEG raw material, such as Propargyl-PEG(4)-acid or Alkyne-PEG(4)-acid. broadpharm.com These reagents already contain the terminal alkyne group, simplifying the synthetic process significantly.

Assembly of the PAB Self-Immolative Unit

The p-aminobenzyl (PAB) group is a critical component that functions as a self-immolative spacer. nih.gov Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which results in the release of the attached drug molecule in its unmodified, active form. nih.govacs.org

The assembly involves coupling the C-terminus of the Val-Ala dipeptide to the aniline (B41778) nitrogen of a PAB precursor, typically 4-aminobenzyl alcohol. nih.gov This creates an amide bond that is susceptible to enzymatic cleavage. The hydroxyl group of the 4-aminobenzyl alcohol then serves as the attachment point for the cytotoxic payload. To facilitate this attachment, the benzylic alcohol is often activated. A common activation method is to react it with p-nitrophenyl chloroformate, converting the alcohol into a p-nitrophenyl (PNP) carbonate. iris-biotech.de This activated carbonate is an excellent leaving group, allowing for efficient reaction with amine or hydroxyl groups on a drug payload to form a carbamate (B1207046) linkage, as seen in this compound-PNP. iris-biotech.deresearchgate.net The cleavage of the Val-Ala peptide bond by cathepsin B initiates the electronic cascade that leads to the fragmentation of the PAB unit and release of the payload. nih.gov

Formation of the Carbamic Acid Linkage to the PAB Moiety

The p-aminobenzyl alcohol (PABA or PAB-OH) moiety is a critical component of many linkers used in antibody-drug conjugates (ADCs). It acts as a self-immolative spacer, which, after enzymatic cleavage of the dipeptide, undergoes a 1,6-elimination reaction to release the attached payload in its unmodified, active form. pharmiweb.commdpi.com The formation of the carbamic acid linkage is a key step that connects the payload to this self-immolative system.

The synthesis typically begins with the construction of the peptide-PAB unit. The dipeptide, Valine-Alanine, is synthesized using standard peptide coupling techniques. The N-terminus of the dipeptide is often protected with a group like Fmoc (Fluorenylmethyloxycarbonyl) or Alloc (Allyloxycarbonyl) to allow for sequential assembly. medchemexpress.combroadpharm.com The C-terminus of the dipeptide is then coupled to the amine group of p-aminobenzyl alcohol.

The sequence can be summarized as follows:

Dipeptide Formation: Coupling of protected Valine and Alanine amino acids.

PAB Coupling: Amide bond formation between the dipeptide's C-terminus and the amine of p-aminobenzyl alcohol.

Activation & Payload Conjugation: Conversion of the PAB's hydroxyl group into a reactive intermediate, followed by reaction with the payload's amine to form the carbamate linkage.

Derivatization of the PAB Unit for Conjugation to Reporter Groups or Payloads (e.g., PNP, Chloride)

For modular linker strategies, the Val-Ala-PAB-OH intermediate is often derivatized to create a stable, activated form that can be easily conjugated to various payloads or reporter groups in a subsequent step. This "pre-activated" linker simplifies the final conjugation process. The most common derivatization involves converting the PAB's hydroxyl group into a more reactive leaving group, such as a p-nitrophenyl (PNP) carbonate or a benzyl (B1604629) chloride.

p-Nitrophenyl (PNP) Carbonate Formation: The hydroxyl group of the PAB moiety can be activated by reacting it with p-nitrophenyl chloroformate (PNP-Cl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. nih.govresearchgate.netresearchgate.net The p-nitrophenoxide is an excellent leaving group, making the resulting PNP-carbonate linker highly susceptible to nucleophilic attack by an amine or hydroxyl group on a payload molecule. broadpharm.combroadpharm.commedchemexpress.com This reaction is widely used due to its efficiency and the stability of the resulting activated linker, such as Fmoc-Val-Ala-PAB-PNP or MC-Val-Ala-PAB-PNP, which can be purified and stored before the final conjugation step. medchemexpress.comcreative-biolabs.com

Table 1: Reagents for PAB Derivatization

| Derivative | Activating Reagent | Base | Key Feature |

|---|---|---|---|

| PNP Carbonate | p-Nitrophenyl chloroformate | Pyridine, Triethylamine | Forms a stable, activatable linker; PNP is a good leaving group. nih.govbroadpharm.com |

| Chloride | Thionyl chloride, Oxalyl chloride | N/A | Highly reactive intermediate for specific applications. |

Chloride Formation: Alternatively, the benzylic alcohol of the PAB unit can be converted to a benzyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This creates a highly reactive electrophilic site for conjugation. However, this method is less common for payload attachment via carbamates due to the high reactivity and potential for side reactions. It is more typically employed when a different type of linkage is desired.

The PNP-activated linker is generally preferred for its balance of stability for storage and purification, and reactivity for efficient payload conjugation under mild conditions.

Analytical and Purification Techniques for Linker Synthesis and Characterization

The synthesis of a complex molecule like this compound requires rigorous analytical monitoring and purification at each step to ensure the final product's identity, purity, and quality. Given the linker's composite nature—containing PEG, peptide, and small organic moieties—a combination of chromatographic and spectroscopic techniques is essential. nih.govenovatia.com

Analytical Techniques: A suite of analytical methods is employed to characterize the intermediates and the final linker conjugate. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the cornerstone of analysis and purification. researchgate.net

Reversed-Phase HPLC (RP-HPLC): Used to assess purity and monitor reaction progress. The hydrophobicity of the components allows for separation based on their interaction with a non-polar stationary phase.

Size-Exclusion Chromatography (SEC): Effective for separating species based on their hydrodynamic radius. This is particularly useful for analyzing PEGylated compounds and detecting any aggregation or fragmentation. nih.gov

Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. enovatia.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the linker at each synthetic step. NMR provides detailed information about the connectivity of atoms and the successful formation of key bonds, such as the peptide and carbamate linkages. acs.org

Purification Techniques: Purification strategies are chosen based on the properties of the compound at each synthetic stage.

Chromatography:

Flash Chromatography: Often used for purifying organic-soluble intermediates on a preparative scale.

Preparative HPLC: The primary method for purifying the final linker and its conjugates to a high degree of purity (>95%). Both RP-HPLC and SEC can be scaled up for purification. researchgate.net

Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge, which is useful if charged protecting groups are used or if the payload itself is charged. nih.govrsc.org

Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC, separating molecules based on hydrophobicity. It is particularly useful for purifying final ADC constructs. rsc.org

Other Techniques:

Dialysis/Ultrafiltration: Useful for removing small molecule reagents and salts, especially after PEGylation reactions, by separating molecules based on size. nih.govresearchgate.net

Table 2: Summary of Analytical and Purification Methods

| Technique | Application in Synthesis & Characterization |

|---|---|

| RP-HPLC | Purity assessment, reaction monitoring, preparative purification. |

| SEC-HPLC | Analysis of PEGylated species, aggregate/fragment detection. nih.gov |

| Mass Spectrometry | Molecular weight confirmation and structural verification. enovatia.com |

| NMR Spectroscopy | Detailed structural elucidation of intermediates and final product. acs.org |

| Ion-Exchange (IEX) | Purification based on charge. rsc.org |

| Ultrafiltration | Buffer exchange and removal of small molecule impurities. researchgate.net |

The combination of these techniques ensures that the this compound linker and its conjugates are produced with high purity and are well-characterized, which is critical for their application in constructing precisely defined therapeutic agents. nih.govacs.org

Enzymatic Cleavage and Controlled Release Mechanisms of Alkyne Peg 4 Val Ala Pab Conjugates

Proteolytic Cleavage by Lysosomal Enzymes

The stability of the Val-Ala-PAB linker in the bloodstream, where protease activity is low, contrasts sharply with its lability in the lysosomal environment of target cells. iris-biotech.de Lysosomes contain a host of hydrolytic enzymes, and the Val-Ala dipeptide has been specifically incorporated as a substrate for certain of these proteases. iris-biotech.de

Cathepsin B, a cysteine protease, is a key enzyme responsible for the cleavage of the Val-Ala dipeptide linker. researchgate.net It is frequently overexpressed in various tumor cells and is highly active in the acidic environment of the lysosome, making it an effective trigger for payload release in cancer therapy. The Val-Ala sequence is recognized as a substrate by Cathepsin B, which functions as both an endopeptidase and a dipeptidyl carboxypeptidase. nih.gov The enzyme's active site contains subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate (P1, P2, etc.). For efficient cleavage, Cathepsin B shows a preference for valine at the P2 position. nih.govacs.orgescholarship.org

While Cathepsin B is a principal mediator of this cleavage, it is not the sole enzyme involved. preprints.orgencyclopedia.pubnih.gov Studies have shown that other lysosomal cathepsins, such as Cathepsin S, L, and F, can also hydrolyze dipeptide linkers like Val-Cit, and by extension, Val-Ala. preprints.orgencyclopedia.pubnih.govrsc.org In fact, gene knockout studies have demonstrated that the efficacy of ADCs with these linkers is not completely abrogated in the absence of Cathepsin B, indicating a degree of redundancy in the lysosomal protease system. rsc.org However, the design of linkers with high specificity for Cathepsin B remains a significant area of research to improve tumor-selective drug release. nih.gov

The cleavage of the Val-Ala linker occurs via the hydrolysis of the peptide bond between the alanine (B10760859) residue and the p-aminobenzyl (PAB) group. This reaction is catalyzed by the active site of Cathepsin B. The catalytic mechanism of cysteine proteases like Cathepsin B involves a catalytic dyad (or triad (B1167595) in some cases) typically composed of cysteine and histidine residues.

The process is initiated by the nucleophilic attack of the thiolate group of the active site cysteine on the carbonyl carbon of the peptide bond C-terminal to the alanine residue. The adjacent histidine residue acts as a general base, abstracting a proton from the cysteine thiol to increase its nucleophilicity. This attack forms a tetrahedral intermediate, which is stabilized by interactions within the enzyme's active site. The intermediate then collapses, breaking the peptide bond and forming an acyl-enzyme intermediate, while the newly formed N-terminus of the PAB spacer is protonated by the histidine. In the final step, a water molecule enters the active site, and, activated by the histidine (now acting as a general base), hydrolyzes the acyl-enzyme intermediate. This releases the cleaved dipeptide portion and regenerates the active enzyme, leaving the free aniline (B41778) moiety on the PAB spacer, which is the trigger for the subsequent self-immolation step.

Self-Immolation of the PAB Spacer

The enzymatic cleavage of the Val-Ala dipeptide is the trigger for the second, purely chemical, phase of drug release. This involves the spontaneous electronic rearrangement of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, a process termed self-immolation. cam.ac.uk

Once the Val-Ala dipeptide is cleaved, a free aniline nitrogen is exposed on the PAB spacer. This initiates a rapid, spontaneous electronic cascade known as a 1,6-elimination. iris-biotech.denih.govunimi.it The lone pair of electrons on the newly formed aniline nitrogen donates into the aromatic ring. This electron donation propagates through the conjugated π-system to the benzylic carbon, which is attached to the carbamate-linked payload. This electronic shift facilitates the cleavage of the bond between the benzylic carbon and the payload group. The process results in the formation of an unstable intermediate, an aza-quinone methide, along with the release of carbon dioxide and the unmodified, active payload. cam.ac.ukunimi.it This traceless release mechanism is highly efficient and crucial for ensuring the liberated drug is in its most potent form.

The rate of the 1,6-elimination is not constant and can be influenced by several factors, which are critical considerations in linker design.

Electronic Effects : The electronic nature of the payload being released can significantly impact the kinetics of self-immolation. For payloads attached via a phenolic oxygen (p-aminobenzyl ether, or PABE), electron-withdrawing groups on the phenol (B47542) accelerate the elimination process. researchgate.netnih.gov This is because such groups stabilize the forming phenoxide leaving group, making the benzylic C-O bond cleavage more favorable. researchgate.netnih.gov

Steric Hindrance : The steric environment around the PAB spacer and the payload can affect both the initial enzymatic cleavage and the subsequent self-immolation. rsc.orgnih.gov Increased steric bulk near the dipeptide can hinder the access of lysosomal proteases, slowing down the triggering step. cam.ac.uknih.gov Similarly, significant steric hindrance around the benzylic position can impede the electronic rearrangements required for the 1,6-elimination. nih.govwpi.eduresearchgate.net Linker length is often optimized to balance stability and efficient payload release. nih.gov

pH : The pH of the local environment can influence the rate of certain self-immolative systems, particularly those involving cyclization-elimination mechanisms that can be rate-limited by amine protonation at acidic pH. researchgate.netchemrxiv.org While the 1,6-elimination of PABC is generally rapid under physiological and lysosomal pH, extreme pH values could potentially alter the kinetics.

Spacer Structure : Modifications to the aromatic core of the PAB spacer can tune the release rate. Using more electron-rich or polycyclic aromatic systems can alter the dearomatization energy, thereby accelerating the elimination process. nih.gov

Comparative Analysis of Val-Ala versus Val-Cit Linker Cleavage Kinetics and Specificity

The Val-Ala dipeptide is often compared to the Valine-Citrulline (Val-Cit) linker, another widely used cathepsin-cleavable sequence. While both are effective, they possess distinct properties that make them suitable for different applications. iris-biotech.denih.gov

Specificity : Both linkers are substrates for Cathepsin B, but they also show susceptibility to cleavage by other proteases. The Val-Cit linker has been shown to be sensitive to a variety of cathepsins (B, K, L, S) and other enzymes like neutrophil elastase. nih.govrsc.org While direct side-by-side comparisons of the broader enzymatic specificity of Val-Ala are less common, it is understood to be part of the same class of substrates. rsc.orgcam.ac.uk The development of peptidomimetic linkers, such as those incorporating a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety, aims to enhance specificity for Cathepsin B over other proteases. nih.govcam.ac.uk

Physicochemical Properties and Aggregation : A key advantage of the Val-Ala linker is its lower hydrophobicity compared to the Val-Cit linker. iris-biotech.decam.ac.ukacs.org This is particularly important when conjugating highly lipophilic payloads. The higher hydrophobicity of the Val-Cit linker can lead to ADC aggregation and precipitation, especially at higher drug-to-antibody ratios (DARs). cam.ac.ukacs.org The use of the more hydrophilic Val-Ala linker can mitigate this issue, allowing for the production of more homogeneous and soluble ADCs with higher DARs without significant aggregation. nih.govcam.ac.uk

The choice between Val-Ala and Val-Cit is therefore a strategic one in ADC design, balancing cleavage rate with the crucial need for stability and solubility, particularly when working with hydrophobic drug molecules.

Comparative Properties of Val-Ala and Val-Cit Linkers

| Feature | Val-Ala Linker | Val-Cit Linker | Source(s) |

|---|---|---|---|

| Relative Cleavage Rate | Slower (approx. half the rate of Val-Cit in isolated Cathepsin B assays) | Faster | iris-biotech.de, cam.ac.uk |

| Hydrophobicity | Lower | Higher | iris-biotech.de, nih.gov, cam.ac.uk |

| ADC Aggregation | Less prone to aggregation, allowing for higher DARs with hydrophobic payloads | More prone to aggregation, can limit achievable DAR | nih.gov, cam.ac.uk, , |

| Primary Cleavage Enzyme | Cathepsin B (and other lysosomal proteases) | Cathepsin B (and other lysosomal proteases) | , rsc.org |

| In Vitro/In Vivo Efficacy | Often shows similar efficacy to Val-Cit despite slower cleavage kinetics | Potent and effective, widely used in approved ADCs | cam.ac.uk, , |

| Plasma Stability | Generally high in human plasma | Generally high in human plasma, but can show instability in mouse plasma due to Ces1C | iris-biotech.de, cam.ac.uk, |

Differences in Enzymatic Specificity and Cleavage Profiles

The Valine-Alanine (Val-Ala) dipeptide within the linker is engineered as a substrate for lysosomal proteases, which are significantly more active in the acidic environment of lysosomes compared to the neutral pH of blood circulation. iris-biotech.denih.gov The primary enzyme responsible for this cleavage is Cathepsin B, a cysteine protease frequently overexpressed in various tumor cells. researchgate.net However, the cleavage is not exclusively performed by Cathepsin B. Gene knockout studies have revealed that other lysosomal cysteine proteases, such as Cathepsin S, Cathepsin L, and Cathepsin F, are also involved in processing dipeptide linkers. encyclopedia.pub

The Val-Ala linker exhibits a distinct cleavage profile compared to the more extensively studied Valine-Citrulline (Val-Cit) linker. In isolated Cathepsin B assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker. cam.ac.uk While this suggests a slower release kinetic, the Val-Ala sequence offers other advantages, such as reduced hydrophobicity, which can prevent aggregation issues during the manufacturing of ADCs with high drug-to-antibody ratios (DARs). cam.ac.uk

The specificity of Cathepsin B for dipeptides like Val-Ala is driven by interactions between the amino acid residues of the linker and the enzyme's binding pockets (subsites). The P2 position (Valine in this case) is a critical determinant for substrate recognition by Cathepsin B and related proteases. nih.govacs.orgnih.gov Upon enzymatic hydrolysis of the amide bond between Alanine and the p-aminobenzyl carbamate (PAB) group, the PAB spacer undergoes a rapid, spontaneous 1,6-elimination reaction, which in turn releases the conjugated payload in its unmodified, active form. iris-biotech.detcichemicals.com

| Feature | Val-Ala Linker | Val-Cit Linker |

| Primary Cleaving Enzyme | Cathepsin B | Cathepsin B |

| Other Contributing Enzymes | Cathepsin S, L, F encyclopedia.pub | Cathepsin S, L, F encyclopedia.pub |

| Relative Cleavage Rate (Cathepsin B) | Slower (approx. 50% of Val-Cit) cam.ac.uk | Faster cam.ac.uk |

| Key Advantage | Lower hydrophobicity, less aggregation cam.ac.uk | Well-established, rapid cleavage iris-biotech.de |

| Release Mechanism | Proteolytic cleavage followed by PAB self-immolation iris-biotech.de | Proteolytic cleavage followed by PAB self-immolation iris-biotech.de |

Impact of Dipeptide Sequence on Linker Stability in Model Biological Environments

The ideal dipeptide linker must strike a delicate balance: it must be exceptionally stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be rapidly cleaved upon internalization into the target cell's lysosomes. nih.gov The Val-Ala sequence is designed to leverage the differential enzymatic activity and pH between these two environments. iris-biotech.de

In human plasma, which has a neutral pH and contains protease inhibitors, peptide linkers like Val-Ala generally exhibit high stability. iris-biotech.denih.gov This prevents significant payload release while the ADC is in circulation. However, its stability can be species-dependent. For instance, some dipeptide linkers that are stable in human plasma have shown susceptibility to cleavage in mouse plasma by enzymes like carboxylesterase 1C (Ces1c), which can complicate preclinical evaluation. nih.gov Studies have indicated that replacing the polar citrulline in Val-Cit with the less polar alanine to form Val-Ala can lead to a decrease in stability in mouse plasma, even while the rate of Cathepsin B-mediated payload release is unaffected. nih.govpreprints.org

Conversely, within the acidic (pH 4.5-5.0) and enzyme-rich environment of the lysosome, the Val-Ala linker is designed to be efficiently cleaved. The high concentration and optimal activity of proteases like Cathepsin B in this compartment ensure the rapid hydrolysis of the linker and subsequent release of the therapeutic agent. iris-biotech.de The stability of ADCs with L-amino acid dipeptide linkers like Val-Ala is crucial for their cytotoxic potential, as demonstrated by comparisons with ADCs bearing non-cleavable linkers or linkers with D-amino acids, which show reduced potency. nih.govacs.org

| Biological Environment | Key Characteristics | Stability/Cleavage of Val-Ala Linker |

| Systemic Circulation (Human Plasma) | Neutral pH (~7.4), presence of protease inhibitors iris-biotech.denih.gov | High stability, minimal premature cleavage iris-biotech.de |

| Systemic Circulation (Mouse Plasma) | Contains active esterases (e.g., Ces1c) nih.gov | Potentially lower stability compared to Val-Cit nih.govpreprints.org |

| Tumor Microenvironment | Slightly acidic, variable enzyme levels | Generally stable until internalized |

| Lysosome | Acidic pH (4.5-5.0), high concentration of active proteases | Designed for rapid enzymatic cleavage and payload release iris-biotech.de |

Influence of the PEG(4) Spacer on Enzymatic Accessibility and Release Dynamics

The primary functions of the PEG(4) spacer include:

Providing Steric Distance: The PEG(4) unit acts as a flexible linker that physically separates the dipeptide cleavage site from the large, bulky antibody. This separation is crucial to mitigate steric hindrance, ensuring that lysosomal proteases can efficiently access and bind to the Val-Ala sequence. encyclopedia.pubcam.ac.ukresearchgate.net Without an adequate spacer, the enzyme's access to the cleavage site could be impeded, leading to inefficient payload release. cam.ac.uk

Modulating Pharmacokinetics: While longer PEG chains are known to significantly extend the circulation half-life of molecules (a "stealth" effect), the short PEG(4) spacer in this linker primarily serves to optimize the immediate microenvironment of the cleavable dipeptide rather than dramatically altering the global pharmacokinetic profile of the entire antibody-drug conjugate. crimsonpublishers.comnih.gov

The length and flexibility of the PEG spacer are critical. While a spacer is necessary, excessively long chains could potentially fold back and mask the cleavage site or alter interactions with cellular receptors. nih.gov The PEG(4) unit represents a balance, providing sufficient distance and flexibility for enzymatic access without introducing unnecessary complexity or undesirable properties. researchgate.netmdpi.com This ensures that the release dynamics are primarily controlled by the enzymatic susceptibility of the Val-Ala dipeptide within the lysosome, leading to a controlled and localized release of the therapeutic payload.

| Feature of PEG(4) Spacer | Influence on Conjugate Properties |

| Hydrophilicity | Improves aqueous solubility of the ADC, counteracts hydrophobicity of the payload, reduces potential for aggregation. mdpi.com |

| Flexibility | Allows the Val-Ala dipeptide to adopt a conformation suitable for binding to the active site of lysosomal enzymes. researchgate.netmdpi.com |

| Length (4 PEG units) | Provides sufficient steric distance from the antibody to ensure enzymatic accessibility to the cleavage site, minimizing hindrance. encyclopedia.pubcam.ac.uk |

| Biocompatibility | PEG is a well-established biocompatible polymer, minimizing the risk of immunogenicity. crimsonpublishers.comcrimsonpublishers.com |

Bioconjugation Strategies Utilizing the Alkyne Moiety of Alkyne Peg 4 Val Ala Pab

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide (B81097). mdpi.com This reaction is widely employed for conjugating molecules like Alkyne-PEG(4)-Val-Ala-PAB to azide-modified biomolecules.

The successful conjugation of this compound to sensitive biomacromolecules like antibodies via CuAAC necessitates careful optimization of reaction conditions to maximize efficiency while preserving the integrity of the biological component. Key parameters that are typically optimized include the copper(I) source, stabilizing ligands, reducing agents, and reaction buffers.

Commonly, a copper(II) salt such as copper(II) sulfate (B86663) (CuSO₄) is used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst in situ. nih.gov To prevent copper-mediated damage to the biomolecule and to enhance the reaction rate, a variety of stabilizing ligands are employed. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are popular choices due to their ability to protect the copper(I) from oxidation and disproportionation. nih.gov

The pH of the reaction buffer is another critical factor, with optimal conditions typically falling within the neutral to slightly basic range (pH 7-8) to ensure the stability of the biomolecule and the efficiency of the catalysis. The presence of additives like SDS has also been shown to improve reaction outcomes in certain cases. nih.gov The molar ratio of the reactants, including the alkyne-linker, the azide-modified biomolecule, the copper catalyst, and the ligand, must be carefully controlled to drive the reaction to completion without introducing unwanted side reactions.

Table 1: General Parameters for Optimizing CuAAC Reactions with this compound

| Parameter | Typical Range/Options | Considerations |

|---|---|---|

| Copper Source | CuSO₄ | Used with a reducing agent. |

| Reducing Agent | Sodium Ascorbate, DTT | Generates Cu(I) in situ. nih.gov |

| Ligand | TBTA, THPTA | Stabilizes Cu(I) and protects the biomolecule. nih.gov |

| pH | 7.0 - 8.0 | Maintain biomolecule stability. |

| Solvent | Aqueous buffers (e.g., PBS) | Biocompatibility is key. |

| Reactant Ratio | Optimized for specific biomolecule | Excess of the linker-payload may be used. |

The this compound linker, in conjunction with CuAAC, is instrumental in the development of targeted conjugates for research, most notably in the field of ADCs. In a typical application, an antibody is first functionalized with an azide group. Subsequently, the this compound, already attached to a cytotoxic drug, is conjugated to the azide-modified antibody via CuAAC.

The resulting ADC leverages the specificity of the antibody to deliver the potent drug directly to target cells, such as cancer cells. Once the ADC is internalized by the target cell, the Val-Ala dipeptide within the linker can be cleaved by intracellular proteases like cathepsin B, which are often upregulated in the tumor microenvironment. nih.govnih.gov This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the unmodified, active drug inside the cell, thereby minimizing off-target toxicity. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the ADC. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with the copper catalyst in CuAAC, especially in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst.

SPAAC offers a significant advantage for bioconjugation in cellular and in vivo environments where the presence of copper can be detrimental. The reaction between an azide-functionalized biomolecule and a cyclooctyne-modified linker, or vice versa, proceeds readily under physiological conditions. While this compound contains a terminal alkyne and is therefore primarily used in CuAAC, a derivative of this linker where the terminal alkyne is replaced by a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), is used for SPAAC. medchemexpress.com These DBCO-containing linkers are commercially available and widely used in the synthesis of ADCs for copper-free conjugation. medchemexpress.com

The biocompatibility of SPAAC has made it a valuable tool for live-cell imaging, in vivo tracking of biomolecules, and the construction of therapeutic conjugates intended for use in living organisms.

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. Various generations of cyclooctynes have been developed with the aim of increasing the reaction kinetics. For a hypothetical SPAAC reaction involving an azide-modified version of the Val-Ala-PAB linker and different cyclooctynes, the reactivity would be expected to follow established trends.

For instance, dibenzocyclooctynol (DIBO) has been shown to react very rapidly with azides. researchgate.net Other cyclooctynes, such as non-substituted cyclooctyne (NSCO), exhibit slower reaction rates. researchgate.net The increased reactivity of DIBO and similar derivatives is attributed to the additional ring strain imposed by the fused aromatic rings. researchgate.netnih.gov The choice of cyclooctyne for a specific application often involves a trade-off between reaction speed and the stability and ease of synthesis of the cyclooctyne reagent.

Table 2: Relative Reactivity of Common Cyclooctynes in SPAAC

| Cyclooctyne | Relative Reactivity | Key Features |

|---|---|---|

| DIBO (Dibenzocyclooctynol) | Very High | Fast kinetics due to high ring strain. researchgate.net |

| DIFO (Difluorinated Cyclooctyne) | High | Electron-withdrawing fluorine groups enhance reactivity. nih.gov |

| BCN (Bicyclo[6.1.0]nonyne) | Moderate | Good balance of reactivity and stability. |

Site-Specific Conjugation Approaches in Chemical Biology

A major goal in the construction of bioconjugates, particularly ADCs, is to achieve a uniform product with a precise drug-to-antibody ratio (DAR). Site-specific conjugation methods that utilize the alkyne handle of linkers like this compound are crucial for achieving this homogeneity.

These methods often involve the introduction of a bioorthogonal functional group (an azide or a terminal alkyne) at a specific site on the protein. This can be achieved through several techniques, including:

Engineered Cysteine Residues: Introducing a cysteine residue at a specific location on the antibody allows for its selective modification with a linker carrying a complementary reactive group. The THIOMAB™ platform is a well-known example of this approach. nih.gov

Incorporation of Unnatural Amino Acids: Genetic code expansion techniques can be used to incorporate an unnatural amino acid containing an azide or alkyne group at a specific position in the protein's sequence. This provides a precise handle for conjugation.

Enzymatic Modification: Enzymes such as transglutaminase or formylglycine-generating enzyme can be used to introduce a reactive handle at a specific amino acid residue or glycan on the antibody. nih.gov

Once the azide or alkyne handle is installed site-specifically on the biomolecule, this compound (or its azide-functionalized counterpart) can be attached using either CuAAC or SPAAC, resulting in a homogeneous population of bioconjugates with a well-defined DAR and preserved biological activity. nih.govnih.gov

The chemical compound this compound is a powerful and versatile tool in the field of bioconjugation. Its terminal alkyne moiety allows for efficient and specific conjugation to biomolecules through both copper-catalyzed and, with modification, strain-promoted azide-alkyne cycloaddition reactions. The optimization of these "click" reactions, coupled with the development of site-specific modification techniques, enables the precise construction of targeted therapies like antibody-drug conjugates with enhanced efficacy and safety profiles. The continued application of this and similar linkers will undoubtedly fuel further advancements in the development of sophisticated biomolecular tools for research and medicine.

Strategies for Homogeneous Conjugate Preparation Using this compound

The preparation of homogeneous bioconjugates, particularly antibody-drug conjugates (ADCs), is crucial for ensuring consistent efficacy and safety profiles. Homogeneous ADCs have a uniform drug-to-antibody ratio (DAR), which is challenging to achieve with traditional conjugation methods that target native amino acid residues like lysine. The use of this compound in combination with site-specific modification techniques allows for the precise control of conjugation, leading to homogeneous products.

One prominent strategy involves a two-step chemoenzymatic process. nih.govnih.gov First, an antibody is enzymatically modified to introduce a unique reactive partner for the alkyne group, typically an azide. This can be achieved using enzymes like microbial transglutaminase (MTGase) or sortase A. nih.govnih.gov For instance, MTGase can be used to conjugate a small molecule containing an azide group to a specific glutamine residue on the antibody. nih.gov Subsequently, the this compound linker-payload construct is introduced and covalently attached to the azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This stepwise approach ensures that conjugation occurs only at the desired, enzymatically modified sites, resulting in a homogeneous ADC population. nih.govnih.gov

Another approach to achieving homogeneity is through the engineering of cysteine residues. acs.orgacs.org By introducing cysteine mutations at specific sites on the antibody, these residues can be selectively targeted for conjugation. The interchain disulfide bonds can be partially or fully reduced to generate free thiol groups, which can then be reacted with a bifunctional linker containing both a maleimide (B117702) group (to react with the cysteine) and an azide group. Following this, this compound can be attached via CuAAC.

These strategies are summarized in the table below:

| Strategy | Description | Key Advantages |

| Chemoenzymatic Modification | Enzymatic installation of an azide handle onto the antibody, followed by CuAAC with this compound. nih.govnih.gov | High site-specificity, mild reaction conditions, production of homogeneous conjugates. nih.gov |

| Engineered Cysteine Conjugation | Introduction of cysteine mutations for site-specific attachment of an azide-containing linker, followed by CuAAC. acs.orgacs.org | Precise control over conjugation sites, potential for generating ADCs with specific DARs. acs.org |

Engineering Biomacromolecules for Site-Selective Azide-Based Bioconjugation

To utilize the alkyne moiety of this compound for site-selective conjugation, the target biomacromolecule must possess a corresponding azide group at a specific location. Genetic engineering techniques have enabled the incorporation of non-canonical amino acids (ncAAs) containing azide functionalities into proteins. plos.org This is achieved by introducing a mutant aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon) and inserts the azido-functionalized amino acid during protein translation. plos.org

For example, an amino acid such as p-azidomethyl-L-phenylalanine (pAMF) can be incorporated into an antibody sequence at a predetermined site. This engineered antibody, now displaying a bioorthogonal azide handle, can be specifically and efficiently conjugated with this compound through CuAAC. plos.org This method offers precise control over the site of conjugation, ensuring the homogeneity of the final product and minimizing interference with the protein's biological activity. plos.org

The table below outlines common ncAAs used for introducing azide groups for subsequent reaction with alkyne-containing molecules like this compound.

| Non-Canonical Amino Acid | Structure | Method of Incorporation |

| p-Azidomethyl-L-phenylalanine (pAMF) | Chemical structure of pAMF | Genetic code expansion |

| Azidohomoalanine | Chemical structure of Azidohomoalanine | Methionine surrogate |

Emerging Click Chemistry Modalities and Bioorthogonal Reactions with this compound

The field of bioconjugation is continually evolving, with the development of new click chemistry modalities and bioorthogonal reactions that expand the toolkit for labeling biomolecules. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used reaction, concerns about the potential toxicity of the copper catalyst have driven the development of copper-free alternatives. acs.orgiris-biotech.depcbiochemres.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent copper-free click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. iris-biotech.denih.gov In this context, a biomolecule would be functionalized with an azide, and the this compound would be replaced with a derivative containing a strained alkyne. Conversely, the biomolecule could be engineered to contain a strained alkyne for reaction with an azide-functionalized PEG-Val-Ala-PAB linker. The high ring strain of the cyclooctyne allows the reaction to proceed efficiently at physiological temperatures without the need for a metal catalyst. iris-biotech.denih.gov

Beyond SPAAC, other bioorthogonal reactions involving alkynes are emerging. For instance, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne offers exceptionally fast reaction kinetics. researchgate.net While this reaction does not directly involve the terminal alkyne of this compound, the principles of bioorthogonality it represents are driving the exploration of new reactive pairs that could potentially be adapted for use with terminal alkynes under specific conditions.

The following table compares different click chemistry and bioorthogonal reactions relevant to the bioconjugation of alkyne-containing molecules.

| Reaction | Description | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between a terminal alkyne and an azide. acs.orgnih.gov | Copper(I) | High efficiency, forms a stable triazole linkage, widely used. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction between a strained cyclooctyne and an azide. iris-biotech.denih.gov | None | Copper-free, bioorthogonal, suitable for in vivo applications. iris-biotech.denih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Reaction between a tetrazine and a strained alkene or alkyne. researchgate.net | None | Extremely fast reaction kinetics, bioorthogonal. researchgate.net |

Applications in Advanced Chemical Biology and Drug Delivery Systems Research

Design and Mechanistic Studies in Cleavable Linker-Payload Systems

Cleavable linkers are critical components in drug delivery systems, designed to be stable in systemic circulation and to release their payload upon encountering a specific trigger within the target environment, such as an enzyme or a change in pH. biochempeg.com Alkyne-PEG(4)-Val-Ala-PAB is an exemplar of an enzymatically cleavable linker, engineered for selective activation within tumor cells. broadpharm.commedchemexpress.com

The design of this linker incorporates four key functional units:

Terminal Alkyne: This functional group serves as a versatile handle for bioconjugation. iris-biotech.de It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." nih.govadcreview.com This allows for the efficient and site-specific attachment of the linker to a targeting moiety (like an antibody) or a payload molecule that has been modified with a complementary azide (B81097) group. axispharm.commedchemexpress.com

PEG(4) Spacer: The tetraethylene glycol (PEG) unit is a hydrophilic spacer. broadpharm.com Its inclusion in the linker design confers several advantageous properties to the final conjugate, including improved water solubility, enhanced stability, and optimized pharmacokinetic profiles. molecularcloud.org The PEG chain can act as a protective shield, reducing aggregation, minimizing immunogenicity, and prolonging circulation time in the bloodstream. biochempeg.commolecularcloud.org

Valine-Alanine (Val-Ala) Dipeptide: This peptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, an enzyme that is frequently overexpressed in various cancer cells. broadpharm.commedchemexpress.comiris-biotech.de The Val-Ala linker is known for its high stability in human plasma combined with efficient cleavage within the lysosomal compartment of target cells. iris-biotech.de

p-Aminobenzyl (PAB) Group: This unit functions as a self-immolative spacer. broadpharm.com Following the enzymatic cleavage of the Val-Ala dipeptide by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached payload molecule in its unmodified, active form. researchgate.netcam.ac.uk

The mechanism of action for an ADC utilizing this linker begins when the antibody binds to a specific antigen on the surface of a cancer cell. biochempeg.com The ADC-antigen complex is then internalized into the cell and trafficked to the lysosome. Inside the lysosome, the high concentration of proteases, such as Cathepsin B, recognizes and cleaves the Val-Ala dipeptide sequence. iris-biotech.de This cleavage event initiates the 1,6-elimination of the PAB spacer, leading to the release of the cytotoxic payload directly inside the target cell, where it can exert its cell-killing effect. researchgate.netcam.ac.uk

Research has shown that the Val-Ala dipeptide offers distinct advantages over the more traditionally used Valine-Citrulline (Val-Cit) linker. While both are cleaved by Cathepsin B, the Val-Ala linker exhibits lower hydrophobicity. cam.ac.uk This property can be critical during the manufacturing of ADCs, as it allows for a higher drug-to-antibody ratio (DAR) to be achieved with less risk of protein aggregation. mdpi.comnih.gov For example, one comparative study demonstrated that a Val-Ala linker permitted a DAR of up to 7.4 with minimal aggregation, whereas achieving a high DAR with a Val-Cit linker was more challenging due to precipitation issues. mdpi.com

| Feature | Valine-Alanine (Val-Ala) | Valine-Citrulline (Val-Cit) |

|---|---|---|

| Cleavage Enzyme | Cathepsin B broadpharm.comiris-biotech.de | Cathepsin B iris-biotech.de |

| Plasma Stability | High iris-biotech.denih.gov | High iris-biotech.de |

| Relative Hydrophobicity | Lower cam.ac.ukmdpi.com | Higher cam.ac.uk |

| Aggregation Tendency in ADCs | Low, allows for higher DAR mdpi.comnih.gov | Higher, can limit achievable DAR mdpi.com |

| Cathepsin B Cleavage Rate | Approximately half the rate of Val-Cit cam.ac.uk | High iris-biotech.de |

The design principles that make this compound effective for ADCs are directly transferable to other targeted drug delivery platforms, such as Small Molecule-Drug Conjugates (SMDCs) and Peptide-Drug Conjugates (PDCs). chemimpex.commedchemexpress.com In these modalities, a small molecule ligand or a peptide that binds to a tumor-specific receptor replaces the monoclonal antibody as the targeting agent.

For SMDCs and PDCs, the linker's role remains the same: to stably connect the targeting moiety to the therapeutic payload and ensure its release only at the site of action. The alkyne group facilitates the precise attachment of the linker to the small molecule or peptide, while the PEG spacer helps to overcome potential solubility issues associated with hydrophobic payloads. chemimpex.com The Cathepsin B-cleavable Val-Ala sequence ensures that the payload is released within the target cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. nih.gov

Development of Chemical Probes and Biosensors

The unique properties of the this compound linker also make it a valuable tool in chemical biology for the development of sophisticated probes and biosensors designed to study biological processes.

The terminal alkyne group is a key feature for molecular labeling. axispharm.com Through click chemistry, the linker can be used to attach reporter molecules, such as fluorescent dyes or affinity tags, to various biomolecules. chemimpex.comvectorlabs.com The hydrophilic PEG(4) spacer enhances the biocompatibility of the resulting probe and improves its solubility in aqueous biological buffers. adcreview.comchemimpex.com This enables researchers to label and visualize cellular components or track the localization of specific proteins within living cells with high precision and minimal perturbation of the biological system. chemimpex.com

The enzyme-sensitive nature of the Val-Ala-PAB portion of the linker is ideal for creating activatable probes. These probes are designed to be "off" (e.g., non-fluorescent or inactive) until they encounter their target enzyme.

In a typical design for a fluorescent probe, a fluorophore is attached as the payload and its fluorescence is quenched. Upon internalization into cells containing high levels of Cathepsin B, the Val-Ala linker is cleaved. spandidos-publications.com This triggers the self-immolation of the PAB spacer, releasing the fluorophore from its quencher and causing a detectable fluorescent signal. This "turn-on" mechanism allows for the specific imaging of enzyme activity in real-time within cellular environments. Such probes are powerful tools for cancer diagnosis and for studying the role of specific proteases in disease progression. spandidos-publications.com

Role in Prodrug Activation Mechanisms

A prodrug is an inactive or less active drug derivative that is converted into its active form within the body. The this compound linker is fundamentally a prodrug technology, designed to keep a potent therapeutic agent inactive until it reaches its intended target. nih.gov

The activation mechanism is predicated on the enzymatic cleavage of the Val-Ala dipeptide by Cathepsin B, an enzyme upregulated in the tumor microenvironment. spandidos-publications.com This targeted activation strategy offers several benefits:

Enhanced Therapeutic Index: By ensuring that the active drug is primarily released inside cancer cells, the systemic toxicity and off-target side effects are significantly reduced. nih.govspandidos-publications.com

Overcoming Drug Resistance: Delivering a potent payload directly inside the cell can help bypass efflux pump mechanisms that contribute to multidrug resistance.

Improved Pharmacokinetics: The linker, particularly when part of a larger conjugate like an ADC, modifies the pharmacokinetic properties of the payload, often leading to a longer half-life and better tumor accumulation. mdpi.com

The cleavage of the Val-Ala peptide by Cathepsin B is the rate-limiting step in the activation cascade, providing a specific and controlled release mechanism that is central to the linker's function in advanced prodrug design. nih.govnih.gov

| Component | Primary Function | Relevant Application Area |

|---|---|---|

| Alkyne | Bioconjugation via Click Chemistry nih.gov | ADCs, SMDCs, PDCs, Molecular Probes axispharm.comchemimpex.com |

| PEG(4) | Hydrophilic spacer, improves solubility and PK | ADCs, SMDCs, PDCs, Probes molecularcloud.orgchemimpex.com |

| Val-Ala | Enzyme-cleavable trigger (Cathepsin B) broadpharm.comiris-biotech.de | ADCs, Prodrugs, Activatable Probes spandidos-publications.com |

| PAB | Self-immolative spacer for payload release broadpharm.comresearchgate.net | ADCs, Prodrugs, Activatable Probes cam.ac.uk |